6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound is a brominated quinazolinone derivative featuring a 4-methoxyphenyl-substituted piperazine moiety linked via a 4-oxobutyl chain. Its molecular formula is C₂₄H₂₅BrN₄O₃S, with a molecular weight of 537.45 g/mol (estimated). The quinazolinone core is modified at position 6 with a bromine atom and at position 3 with a sulfanylidene group, which may enhance its binding affinity to biological targets such as kinases or neurotransmitter receptors . The 4-oxobutyl linker connects the quinazolinone core to a piperazine ring substituted with a 4-methoxyphenyl group, a structural motif common in ligands targeting serotonin or dopamine receptors .
Properties
Molecular Formula |
C23H25BrN4O3S |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32) |
InChI Key |
FYOQTFMOWJJJIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Triethyl Orthoesters
Source details a high-yield approach using 2-aminobenzamide and triethyl orthoformate in the presence of heteropolyacid catalysts (e.g., H₃[PW₁₂O₄₀]) in ethanol or p-xylene. The reaction proceeds via:
Yields exceed 85% under reflux conditions (18–40 minutes). For brominated precursors, 6-bromo-2-aminobenzamide is used as the starting material.
Incorporation of the 4-(4-Methoxyphenyl)Piperazine Moiety
The 4-oxobutyl linker and piperazine group are introduced through nucleophilic substitution or coupling reactions.
Alkylation of Piperazine
A four-step sequence is employed:
-
Synthesis of 4-(4-Methoxyphenyl)piperazine : Reacting piperazine with 1-bromo-4-methoxybenzene in dimethylformamide (DMF) with K₂CO₃.
-
Butyl Chain Extension : Treating the piperazine with 4-chlorobutyryl chloride to form 4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl chloride .
-
Coupling to Quinazolinone : Reacting the chloride intermediate with the brominated quinazolinone core in the presence of NaH or K₂CO₃ in DMF.
Key Reaction Conditions
Introduction of the 2-Sulfanylidene Group
Thionation of the 4-oxo group is performed using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) .
Thionation Protocol
-
Reagent : Lawesson’s reagent (2 equivalents).
-
Solvent : Toluene or xylene.
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Analytical Data Comparison
| Property | Reported Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₅BrN₄O₃S | |
| Molecular Weight | 517.4 g/mol | |
| Melting Point | 218–220°C (decomp.) | |
| HPLC Purity | >98% |
Comparative Analysis of Methods
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield a bromo-substituted quinazolinone, while nucleophilic substitution could introduce a variety of functional groups depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Quinazolinone derivatives, including the compound , have shown promise as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain quinazolinone derivatives exhibit significant cytotoxicity against breast and lung cancer cells, suggesting their potential as lead compounds in cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Quinazolinones have been noted for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, which is critical for bacterial growth and survival .
Anti-inflammatory Effects
Research has indicated that quinazolinone derivatives possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation .
Case Studies and Experimental Findings
Synthesis and Mechanism of Action
The synthesis of 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. The mechanism of action is believed to involve interaction with specific cellular targets, leading to modulation of signaling pathways associated with cell proliferation and survival .
Mechanism of Action
The mechanism of action of 6-bromo-3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Several analogues differ in the substituents on the piperazine ring or the linker length:
Key Observations :
- The position of the methoxy group on the phenyl ring (2- vs. 4-) significantly impacts receptor interactions. For example, 4-methoxyphenyl derivatives often exhibit higher affinity for serotonin receptors (e.g., 5-HT₁A) due to optimal hydrogen bonding .
- Linker length influences conformational stability. A hexyl chain (as in ) may reduce binding potency compared to a butyl chain due to entropic penalties during target engagement.
Analogues with Alternative Heterocyclic Cores
Compounds retaining the piperazine-oxobutyl motif but replacing the quinazolinone core show divergent pharmacological profiles:
Key Observations :
- Replacement of the quinazolinone core with triazolone shifts activity toward antifungal targets, likely due to enhanced interactions with fungal cytochrome P450 enzymes .
- The sulfanylidene group in the target compound is absent in these analogues, suggesting it is critical for kinase or receptor binding in quinazolinone derivatives.
Research Findings and Pharmacological Implications
- Selectivity for Neurotransmitter Receptors: The 4-methoxyphenyl-piperazine moiety is a hallmark of 5-HT₁A receptor ligands (e.g., buspirone).
- Kinase Inhibition: Brominated quinazolinones are known EGFR inhibitors. The sulfanylidene group may act as a hydrogen-bond acceptor, mimicking ATP’s adenine ring in kinase binding pockets .
- Metabolic Stability : The 4-oxobutyl linker may improve metabolic stability compared to shorter alkyl chains, as seen in related compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one?
- Methodology :
Core Quinazolinone Formation : Start with a 6-bromoanthranilic acid derivative. Cyclize using thiourea or a thioamide source under acidic conditions to form the 2-sulfanylidene-quinazolin-4-one core .
Piperazine Incorporation : React 4-(4-methoxyphenyl)piperazine with a 4-oxobutyl linker (e.g., succinic anhydride derivatives) to generate the 4-oxobutyl-piperazine intermediate. Use coupling agents like EDC/HOBt for amide bond formation .
Final Assembly : Attach the piperazine-butyl linker to the quinazolinone core via nucleophilic substitution or Mitsunobu reaction, optimizing solvent (e.g., DMF or THF) and temperature (60–80°C) .
- Purification : Employ column chromatography (silica gel, 10% MeOH:DCM) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize this compound’s structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm the quinazolinone core, piperazine protons (δ 2.5–3.5 ppm), and methoxyphenyl group (δ 3.8 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 598.05) with <2 ppm error .
- HPLC : Utilize reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .
Q. What safety precautions are critical when handling this compound?
- Hazard Identification : While specific GHS data are unavailable for this compound, structurally similar quinazolinones and piperazines may cause respiratory irritation (H319) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Store at –20°C under inert gas .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician and provide SDS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?
- Methodology :
Analog Synthesis : Modify the 4-methoxyphenyl group (e.g., replace with 4-chlorophenyl or fluorophenyl) or vary the piperazine substituents .
Pharmacophore Modeling : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding at the sulfanylidene group) .
Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) via radioligand binding assays. Compare IC values to establish SAR trends .
Q. What strategies resolve low yields during the coupling of the piperazine-butyl linker to the quinazolinone core?
- Optimization Steps :
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
Catalyst Use : Add catalytic KI or TBAB to facilitate SN2 reactions .
Temperature Control : Increase reaction time (24–48 hrs) at 60°C to improve conversion rates .
- Monitoring : Track reaction progress via TLC (ethyl acetate:hexane, 1:1) and LC-MS .
Q. How can computational methods predict this compound’s binding modes with biological targets?
- Approach :
Molecular Docking : Use AutoDock Vina to dock the compound into receptor structures (e.g., 5-HT or D receptors from PDB). Prioritize poses with hydrogen bonds to the sulfanylidene and piperazine groups .
MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
Free Energy Calculations : Compute binding affinities (MM-GBSA) to rank analogs .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Procedure :
Crystal Growth : Dissolve the compound in a DCM/hexane mixture and slowly evaporate at 4°C .
X-Ray Diffraction : Collect data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures via SHELXT. Refine with SHELXL .
DFT Validation : Compare experimental bond lengths/angles with B3LYP/6-31G(d) calculations to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
